Cas no 134234-40-5 ((1R)-1-Methyl-2,3-dihydro-1H-isoindole)

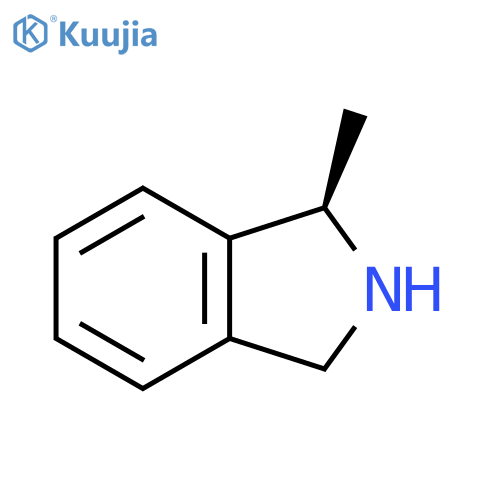

134234-40-5 structure

商品名:(1R)-1-Methyl-2,3-dihydro-1H-isoindole

(1R)-1-Methyl-2,3-dihydro-1H-isoindole 化学的及び物理的性質

名前と識別子

-

- (1R)-1-methyl-2,3-dihydro-1H-isoindole

- (R)-1-Methyl-2,3-dihydro-1H-isoindole

- SB32925

- (1R)-1-Methyl-2,3-dihydro-1H-isoindole

-

- MDL: MFCD19226317

- インチ: 1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1

- InChIKey: UWMCJDIBDVFVFT-SSDOTTSWSA-N

- ほほえんだ: N1CC2C=CC=CC=2[C@H]1C

計算された属性

- せいみつぶんしりょう: 133.089149355g/mol

- どういたいしつりょう: 133.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 12

(1R)-1-Methyl-2,3-dihydro-1H-isoindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126694-100mg |

(R)-1-Methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 100mg |

$325 | 2024-07-28 | |

| Enamine | EN300-257855-1.0g |

(1R)-1-methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 1.0g |

$1500.0 | 2024-06-18 | |

| Enamine | EN300-257855-0.25g |

(1R)-1-methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 0.25g |

$1381.0 | 2024-06-18 | |

| Enamine | EN300-257855-2.5g |

(1R)-1-methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 2.5g |

$2940.0 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1126694-500mg |

(R)-1-Methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126694-250mg |

(R)-1-Methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 95% | 250mg |

$525 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0827-5g |

(R)-1-Methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 96% | 5g |

41384.47CNY | 2021-05-07 | |

| Enamine | EN300-257855-5g |

(1R)-1-methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 5g |

$4349.0 | 2023-09-14 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0827-500mg |

(R)-1-Methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 96% | 500mg |

¥12224.03 | 2025-01-21 | |

| Enamine | EN300-257855-10g |

(1R)-1-methyl-2,3-dihydro-1H-isoindole |

134234-40-5 | 10g |

$6450.0 | 2023-09-14 |

(1R)-1-Methyl-2,3-dihydro-1H-isoindole 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

134234-40-5 ((1R)-1-Methyl-2,3-dihydro-1H-isoindole) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134234-40-5)(1R)-1-Methyl-2,3-dihydro-1H-isoindole

清らかである:99%

はかる:1g

価格 ($):976.0